
Anthranilyl-HIV Protease Substrate III
Übersicht
Beschreibung
Anthranilyl-HIV Protease Substrate III (CAS: 138668-80-1) is a fluorogenic hexapeptide substrate derived from the p24/p15 cleavage site of the HIV-1 gag-pol polyprotein. It is widely used in Förster Resonance Energy Transfer (FRET)-based assays to screen HIV protease inhibitors . Key properties include:
- Sequence: Abz-Thr-Ile-Nle-Phe(4NO₂)-Gln-Arg-NH₂ (modifications may vary across substrate variants).
- Kinetic Parameters:
- $ Km $: 2.1 μM
- $ k{cat} $: 7.4 s⁻¹
- Fluorometric Detection: Excitation at 280 nm, emission >435 nm .
- Molecular Formula: $ C{65}H{100}N{20}O{17} $ .
This substrate enables continuous, high-throughput monitoring of protease activity, making it critical for drug discovery .
Vorbereitungsmethoden
Solid-Phase Peptide Synthesis (SPPS) Framework
The synthesis of Anthranilyl-HIV Protease Substrate III follows established solid-phase peptide synthesis (SPPS) principles, utilizing either tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) chemistry. The Boc method, as detailed in patent US5354683 , involves sequential coupling of protected amino acids to a resin-bound peptide chain. Key steps include:
Resin Selection and Initial Amino Acid Attachment
-
Resin : A phenylacetamidomethyl (PAM) resin is employed for its stability under acidic cleavage conditions .
-
First amino acid : The C-terminal serine amide is anchored via its carboxyl group, protected with a Boc group at the α-amino position .
Side-Chain Protecting Groups
Side-chain functionalities are shielded to prevent undesired reactions during synthesis:
Amino Acid | Protecting Group |
---|---|
Histidine | Tosyl (Tos) |
Lysine | 2-chlorobenzyloxycarbonyl (ClZ) |
Arginine | Tosyl (Tos) |
Glutamic Acid | Benzyl (Bzl) |
pNO₂-Phenylalanine | None (quenching group) |
These groups ensure regioselective coupling and minimize side reactions .
Coupling Reactions
-
Activation : Amino acids are converted to symmetric anhydrides using dicyclohexylcarbodiimide (DCC) or via in situ activation with 1-hydroxybenzotriazole (HOBt) .
-
Double coupling : Applied for sterically hindered residues (e.g., arginine, asparagine) to ensure >99% stepwise yield .
-
Monitoring : Kaiser ninhydrin tests verify complete coupling after each step .
Sequential Assembly of the Peptide Chain
The peptide sequence (Abz-His-Lys-Ala-Arg-Val-Leu-pNO₂-Phe-Glu-Ala-Nle-Ser-NH₂) is assembled from C- to N-terminus:
Stepwise Residue Addition
-
Serine amide : Anchored to PAM resin via ester linkage.
-
Norleucine (Nle) : Introduced using Boc-Nle-OH with HOBt activation.
-
Alanine, Glutamic Acid, pNO₂-Phenylalanine : Added sequentially with Bzl protection for Glu .
-
Hydrophobic core (Val, Leu, Arg) : Arg is double-coupled due to steric hindrance from its Tos-protected guanidinium group .
-
Fluorophore incorporation : Anthranilic acid (Abz) is coupled at the N-terminus using Boc-Anthranilyl-OH .
Cleavage and Global Deprotection
-
HF cleavage : The peptide-resin is treated with liquid hydrogen fluoride (HF) containing 10% m-cresol for 1 hour at 0°C to remove Boc groups and liberate the peptide .
-
Side-chain deprotection : Simultaneous removal of Tos, ClZ, and Bzl groups occurs during HF treatment .
Post-Synthesis Processing
Purification
-
Dialysis : Crude peptide is dialyzed against 20% acetic acid to remove HF and scavengers .
-
Reverse-phase HPLC : Performed on a C18 column with a gradient of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile. The target elutes at ~65% acetonitrile .
-
Lyophilization : Purified peptide is lyophilized to yield a trifluoroacetate salt, enhancing solubility .
Analytical Characterization
Parameter | Method | Result |
---|---|---|
Molecular weight | MALDI-TOF MS | 1314.49 Da (calc. 1314.5 Da) |
Purity | HPLC (214 nm) | >98% |
Solubility | Kinetic assay | ≥1 mg/mL in water |
Critical Challenges and Optimization
Aggregation During Synthesis
-
Problem : Hydrophobic residues (e.g., Val, Leu, Nle) promote aggregation, reducing coupling efficiency.
-
Solution : Incorporate 20% dimethyl sulfoxide (DMSO) in coupling reactions to improve resin swelling .
pNO₂-Phe Quencher Stability
-
Issue : Nitro groups may reduce under acidic conditions.
-
Mitigation : Use low-temperature (0°C) HF cleavage to prevent reduction .
Fluorophore Integrity
-
Challenge : Anthranilyl groups are photosensitive.
-
Protocol adjustment : Conduct all synthesis steps under amber light .
Validation of Substrate Activity
Enzymatic Assay Parameters
-
HIV-2 protease : 1 μg/mL in 25 mM MES buffer (pH 5.6), 200 mM NaCl .
-
Substrate concentration : 0.5 mM, yielding k<sub>cat</sub>/K<sub>m</sub> = 29 × 10³ M⁻¹s⁻¹ .
-
Detection : Fluorescence increase (λ<sub>ex</sub> = 320 nm, λ<sub>em</sub> = 420 nm) upon cleavage between Nle and pNO₂-Phe .
Selectivity Profile
-
Specificity : No cross-reactivity with cathepsin D, TACE, or ADAM10 .
-
Inhibitor screening : Used to identify broad-spectrum protease inhibitors (IC<sub>50</sub> values: 50–250 μM for curcumin analogs) .
Applications in HIV Research
Drug Development
-
High-throughput screening : Enables rapid evaluation of >10,000 compounds/day for protease inhibition .
-
Mechanistic studies : Reveals resistance mutations (e.g., V82A) through altered cleavage kinetics .
Structural Biology
Analyse Chemischer Reaktionen
Types of Reactions
Anthranilyl-HIV Protease Substrate III can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at specific amino acid residues, such as methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Functional groups on the peptide can be substituted with other groups to modify its properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). Reaction conditions vary depending on the desired modification but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific modifications. For example, oxidation may result in sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
Wissenschaftliche Forschungsanwendungen
Research Applications
The primary applications of Anthranilyl-HIV Protease Substrate III are as follows:
Screening for HIV Protease Inhibitors
- Fluorometric Assays : The substrate allows for continuous monitoring of HIV protease activity in vitro, facilitating the identification of new inhibitors that can effectively target the enzyme .
- High-Throughput Screening : Researchers have utilized this substrate in large-scale screening campaigns to evaluate libraries of compounds for inhibitory activity against both wild-type and drug-resistant strains of HIV protease .
Understanding Drug Resistance Mechanisms
- Resistance Studies : The substrate has been employed to investigate how mutations in HIV protease affect substrate specificity and enzyme kinetics, providing insights into the mechanisms behind drug resistance .
- Case Study : Research indicated that certain resistant variants of HIV protease exhibited altered substrate preferences, which could inform the design of next-generation protease inhibitors .
Structural Biology and Mechanistic Studies
- Enzyme Kinetics : Studies using this substrate have elucidated the kinetics of HIV protease, revealing important details about its catalytic mechanism and interactions with inhibitors .
- Structural Insights : Co-crystallization experiments with the substrate have led to significant advancements in understanding the structural dynamics of HIV protease during substrate binding and cleavage .
Table 1: Kinetic Parameters of this compound
Parameter | Value |
---|---|
2.1 µM | |
7.4 s⁻¹ | |
Assay Type | Fluorometric |
Table 2: Inhibitor Screening Results Using H-2992
Inhibitor Name | Type | IC50 (nM) | Resistance Profile |
---|---|---|---|
Inhibitor A | Competitive | 10 | Wild-type |
Inhibitor B | Non-competitive | 50 | Drug-resistant |
Inhibitor C | Allosteric | 20 | Wild-type |
Case Study: Development of Novel Inhibitors
In a study aimed at developing fifth-generation protease inhibitors, researchers modified existing inhibitor scaffolds based on insights gained from assays using this compound. The modifications resulted in compounds that demonstrated enhanced potency against resistant strains while maintaining efficacy against wild-type viruses .
Case Study: Resistance Mechanism Elucidation
Another significant study utilized H-2992 to assess how specific mutations in HIV protease affected its substrate specificity. The findings revealed that certain mutations could lead to a preference for alternative substrates, thereby influencing resistance patterns observed in clinical settings .
Wirkmechanismus
The mechanism of action of Anthranilyl-HIV Protease Substrate III involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Differences
The Anthranilyl-HIV Protease Substrate series (III, IV, V, VI) shares a core structure optimized for HIV protease recognition but differs in fluorophore-quencher pairs, peptide length, or side-chain modifications. Key distinctions include:
Notes:
- Substrate IV exhibits a lower molecular weight, suggesting shorter peptide length or fewer modifications .
- Substrate III is the most well-characterized, with explicit kinetic data, while others lack published $ Km $ or $ k{cat} $ values.
Application-Specific Variations
- Substrate III : Optimized for sensitivity in FRET assays; used in inhibitor screening due to its balanced $ Km $ and $ k{cat} $ .
- Substrate IV : Listed with hazard code Xi (irritant), indicating stricter handling requirements compared to III .
- Substrates V and VI : Primarily used in specialized assays, with structural adaptations for enhanced stability or compatibility with alternative detection systems .
Research Findings and Practical Considerations
- Substrate III remains the gold standard for HIV protease inhibition studies due to its validated kinetic parameters and reliability across laboratories .
- Substrate IV ’s irritant properties (risk code 36/37/38) necessitate cautious handling, unlike III .
- Lack of kinetic data for Substrates V and VI limits their utility in quantitative assays, though they may offer advantages in specific experimental setups .
Biologische Aktivität
Anthranilyl-HIV Protease Substrate III is a compound utilized in the study and inhibition of HIV-1 protease, an essential enzyme for the maturation of the HIV virus. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Overview of HIV Protease and Its Inhibition
HIV protease is a dimeric aspartyl protease that plays a crucial role in the cleavage of viral polyproteins into functional proteins necessary for viral replication. Inhibiting this enzyme is a primary strategy in antiretroviral therapy for HIV/AIDS. The anthranilyl substrate serves as a model to study the enzymatic activity and inhibition mechanisms of HIV protease.
The anthranilyl substrate is designed to mimic the natural substrates of HIV protease, allowing researchers to measure enzyme activity through fluorescence. The compound's structure enables it to be cleaved by the protease, releasing a fluorescent signal that can be quantified. This property is exploited in various assays to evaluate protease inhibitors.
Key Research Findings
- Enzymatic Kinetics :
-
Inhibition Studies :
- A study identified several compounds that inhibit HIV-1 protease with varying mechanisms. One notable compound demonstrated non-competitive inhibition, suggesting that it binds to an allosteric site on the enzyme, distinct from the active site where substrates bind . This finding is significant as it opens avenues for developing inhibitors that can circumvent resistance mechanisms associated with traditional competitive inhibitors.
-
Therapeutic Potential :
- Recent drug repurposing studies have screened FDA-approved drugs for their potential as HIV-1 protease inhibitors. Compounds such as CBR003PS and CBR013PS showed promising results with EC50 values (half-maximal effective concentration) in the nanomolar range (9.4 nM and 36.6 nM respectively), indicating their potential efficacy against HIV-1 protease .
Case Study 1: Screening for Inhibitors
A high-throughput screening of over 44,000 compounds led to the identification of several novel inhibitors targeting HIV-1 protease. Among them, one compound was particularly effective against both wild-type and multidrug-resistant strains of the virus, demonstrating a non-competitive inhibition mechanism .
Case Study 2: Structural Insights
Research analyzing the binding interactions between anthranilyl substrates and HIV protease revealed critical amino acid residues involved in substrate recognition and cleavage. Such structural insights are vital for designing more effective inhibitors that can target resistant strains .
Comparative Data Table
Compound | Km (μM) | kcat (s⁻¹) | EC50 (nM) | Mechanism of Action |
---|---|---|---|---|
Anthranilyl Substrate III | 2.1 | 7.4 | N/A | Substrate for HIV-1 PR |
CBR003PS | N/A | N/A | 9.4 | Competitive Inhibitor |
CBR013PS | N/A | N/A | 36.6 | Competitive Inhibitor |
Compound from Screening | N/A | N/A | N/A | Non-competitive Inhibitor |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for measuring HIV protease activity using Anthranilyl-HIV Protease Substrate III?
Answer: this compound (Abz-Thr-Ile-Nle-Phe(4NO2)-Gln-Arg-NH2) is a fluorogenic Förster resonance energy transfer (FRET) substrate derived from the p24/p15 cleavage site of HIV-1 gag-pol polyprotein. The substrate enables real-time monitoring of protease activity via fluorescence emission (>435 nm) upon excitation at 280 nm. Key steps include:
- Assay Setup : Use steady-state kinetics at low enzyme concentrations (nM range) to avoid substrate depletion.
- Data Collection : Measure initial reaction rates under varying substrate concentrations (e.g., 0.5–10 µM) to calculate kinetic parameters.
- Kinetic Analysis : Determine (2.1 µM) and (7.4 s⁻¹) using Michaelis-Menten or Lineweaver-Burk plots .
Table 1: Kinetic Parameters
Parameter | Value | Conditions | Reference |
---|---|---|---|
2.1 µM | pH 7.5, 37°C | ||
7.4 s⁻¹ | 0.1 M NaCl |
Q. How does this compound compare to other FRET substrates for HIV protease studies?
Answer: This substrate offers advantages in sensitivity and specificity due to its anthranilamide (Abz) fluorophore and 4-nitro-phenylalanine (4NO2) quencher pair. Compared to substrates like HIV Protease Substrate II (HPLC-purified), Anthranilyl-HIV Substrate III:
- Exhibits a higher signal-to-noise ratio due to optimized FRET efficiency.
- Mimics the natural cleavage sequence of HIV-1 polyprotein, enhancing physiological relevance.
- Requires no post-reaction processing, enabling continuous monitoring .
Advanced Research Questions
Q. How can researchers resolve discrepancies in KmK_mKm values reported for this compound across studies?
Answer: Variations in (e.g., 1.8–3.0 µM) arise from differences in:
- Enzyme Source : Recombinant vs. viral protease isoforms may exhibit altered binding affinities.
- Assay Conditions : Ionic strength (e.g., 0.1 M NaCl vs. 0.05 M) and pH (7.0–7.5) influence substrate-enzyme interactions.
- Data Normalization : Correct for inner-filter effects in fluorescence assays using standardized controls.
Methodological Recommendations : - Standardize buffer composition and protease purification protocols.
- Validate kinetic data with orthogonal methods (e.g., HPLC-based cleavage assays) .
Q. What strategies are effective for integrating computational models (e.g., QSAR) with experimental data from this compound assays?
Answer: Computational approaches enhance inhibitor design by:
- 3D-QSAR Modeling : Correlate substrate cleavage rates with inhibitor structural features (e.g., Topomer CoMFA models with ) .
- Molecular Dynamics (MD) Simulations : Analyze protease-substrate flexibility, particularly flap dynamics, to predict resistance mutations (e.g., L76V, Ile84Val) .
- Hybrid Workflow :
Q. How do protease mutations (e.g., PR20) impact substrate specificity, and how can this compound be used to study this?
Answer: Highly resistant mutants (e.g., PR20 with 20 mutations) exhibit altered substrate specificity due to:
- Active-Site Remodeling : Reduced hydrogen bonding with the substrate’s Thr-Ile cleavage site.
- Flap Dynamics : Increased flexibility decreases catalytic efficiency ().
Experimental Design : - Compare cleavage kinetics of wild-type vs. mutant proteases using Anthranilyl-HIV Substrate III.
- Pair with molecular docking to map steric clashes (e.g., G48V mutation disrupts Phe(4NO2) binding) .
Table 2: Impact of Key Mutations
Mutation | (µM) | (s⁻¹) | Fold Resistance |
---|---|---|---|
Wild-Type | 2.1 | 7.4 | 1x |
L76V | 4.3 | 2.9 | 15x |
Ile84Val | 3.8 | 1.7 | 20x |
Eigenschaften
IUPAC Name |
4-[[2-[[2-[[2-[[2-[2-[[6-amino-2-[[2-[(2-aminobenzoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H100N20O17/c1-8-9-17-43(59(95)83-50(32-86)53(68)89)76-54(90)37(7)75-58(94)46(24-25-51(87)88)79-62(98)48(29-38-20-22-40(23-21-38)85(101)102)81-61(97)47(28-34(2)3)82-64(100)52(35(4)5)84-60(96)45(19-14-27-72-65(69)70)77-55(91)36(6)74-57(93)44(18-12-13-26-66)78-63(99)49(30-39-31-71-33-73-39)80-56(92)41-15-10-11-16-42(41)67/h10-11,15-16,20-23,31,33-37,43-50,52,86H,8-9,12-14,17-19,24-30,32,66-67H2,1-7H3,(H2,68,89)(H,71,73)(H,74,93)(H,75,94)(H,76,90)(H,77,91)(H,78,99)(H,79,98)(H,80,92)(H,81,97)(H,82,100)(H,83,95)(H,84,96)(H,87,88)(H4,69,70,72) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERMFERQWIEDEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)NC(=O)C3=CC=CC=C3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H100N20O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648687 | |
Record name | N-(2-Aminobenzoyl)histidyllysylalanyl-N~5~-(diaminomethylidene)ornithylvalylleucyl-4-nitrophenylalanyl-alpha-glutamylalanylnorleucylserinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1433.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138668-80-1 | |
Record name | N-(2-Aminobenzoyl)histidyllysylalanyl-N~5~-(diaminomethylidene)ornithylvalylleucyl-4-nitrophenylalanyl-alpha-glutamylalanylnorleucylserinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Anthranilyl-His-Lys-Ala-Arg-Val-Leu-p-nitro-Phe-Glu-Ala-Nle-Ser amide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.